2-Chloro-5-(2,6-difluorophenyl)pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H5ClF2N2 |
|---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
2-chloro-5-(2,6-difluorophenyl)pyrazine |
InChI |
InChI=1S/C10H5ClF2N2/c11-9-5-14-8(4-15-9)10-6(12)2-1-3-7(10)13/h1-5H |
InChI Key |
SJBLCAREZCYPPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CN=C(C=N2)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Chloro 5 2,6 Difluorophenyl Pyrazine
Retrosynthetic Analysis of the 2-Chloro-5-(2,6-difluorophenyl)pyrazine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the most logical disconnection is at the C-C bond between the pyrazine (B50134) ring and the difluorophenyl group. This bond is strategically formed in the forward synthesis using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
This primary disconnection leads to two key building blocks: a 2,5-dihalopyrazine synthon (specifically, 2-chloro-5-bromopyrazine or 2,5-dichloropyrazine) and a 2,6-difluorophenyl organometallic reagent. The 2-chloropyrazine (B57796) moiety provides the chlorinated heterocyclic core, while the second halogen at the 5-position serves as a handle for the subsequent cross-coupling reaction. The 2,6-difluorophenyl fragment is typically introduced as a boronic acid or its ester derivative in a Suzuki coupling.
Further deconstruction of the 2-chloro-5-halopyrazine precursor would involve the halogenation of a pyrazine ring. The 2,6-difluorophenylboronic acid can be traced back to 1,3-difluorobenzene. This retrosynthetic pathway provides a clear and efficient roadmap for the synthesis of the target molecule, relying on well-established and robust chemical transformations.
Precursor Synthesis and Halogenation Reactions
The successful synthesis of this compound hinges on the efficient preparation of its key precursors: the chlorinated pyrazine ring and the 2,6-difluorophenyl building block.
Chlorinated pyrazines are crucial intermediates in the synthesis of many functionalized heterocyclic compounds. Several methods exist for the introduction of a chlorine atom onto the pyrazine ring.
One common approach is the direct chlorination of the pyrazine ring. This can be achieved by reacting pyrazine with chlorine gas in the vapor phase at elevated temperatures. The presence of water vapor has been shown to improve the yield of monochloropyrazine. google.com
Another widely used and versatile method involves the conversion of a hydroxypyrazine (or pyrazinone) to a chloropyrazine using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov This reaction is often performed neat or in the presence of a base like pyridine (B92270) or in a high-boiling solvent. This method is particularly useful for producing substituted chloropyrazines from readily accessible pyrazinone precursors.
| Substrate | Reagent(s) | Conditions | Product | Yield (%) |
| Pyrazine | Cl₂, H₂O | 450 °C, vapor phase | 2-Chloropyrazine | 72 |
| 2-Hydroxyquinoxaline | POCl₃, Pyridine | 160 °C, 2h (sealed reactor) | 2-Chloroquinoxaline | 94 |
| 2,3-Dihydroxyquinoxaline | POCl₃, Pyridine | 160 °C, 2h (sealed reactor) | 2,3-Dichloroquinoxaline | 96 |
The 2,6-difluorophenyl moiety is a common substituent in many biologically active molecules and advanced materials. For the purpose of cross-coupling reactions, this fragment is typically introduced in the form of an organometallic reagent.
The most common and commercially available precursor for Suzuki reactions is 2,6-difluorophenylboronic acid . It can be synthesized from 1-bromo-2,6-difluorobenzene (B153491) via lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.
Alternatively, a 2,6-difluorophenyl Grignard reagent can be prepared by reacting 1-bromo-2,6-difluorobenzene with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comursinus.edu The formation of the Grignard reagent can be initiated using activating agents such as iodine or 1,2-dibromoethane. rsc.org
For Negishi-type cross-coupling reactions, a (2,6-difluorophenyl)zinc chloride reagent can be prepared. This is typically achieved by the transmetalation of the corresponding organolithium or Grignard reagent with zinc chloride. sbq.org.brcore.ac.uk
These organometallic reagents provide versatile options for the introduction of the 2,6-difluorophenyl group onto the pyrazine core.
Advanced Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, and are central to the synthesis of this compound and its derivatives.
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming the C-C bond between the 2-chloropyrazine core and the 2,6-difluorophenyl group. mdpi.com This reaction typically involves the coupling of a halo-pyrazine with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org The reactivity of the halo-pyrazine is an important consideration, with iodo- and bromo-pyrazines being more reactive than their chloro- counterparts. For less reactive chloropyrazines, the use of specialized catalyst systems with electron-rich and bulky phosphine (B1218219) ligands is often necessary to achieve good yields.
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | H₂O | 80 | 95 |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 99 |
| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 82 |
| 2-Chloropyrazine | Phenylboronic acid | [Pd(allyl)Cl]₂ / XPhos | K₃PO₄ | Dioxane | 100 | 85 |
The 2-chloro-substituent on the pyrazine ring can be further functionalized through C-N bond-forming reactions, such as the Buchwald-Hartwig amination. acsgcipr.org This palladium-catalyzed reaction allows for the coupling of the chloropyrazine with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. libretexts.orgnih.gov The choice of palladium precursor, phosphine ligand, and base is crucial for the success of this transformation, especially with the electron-deficient chloropyrazine substrate. rug.nl Modern catalyst systems, often employing bulky and electron-rich biarylphosphine ligands, have enabled these couplings to proceed under milder conditions and with a broader substrate scope. rug.nl
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | 100 | >95 |
| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | 100 | >95 |
| 2-Chloropyrazine | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 160 (MW) | 93 |
| 2-Chloropyrazine | 4-Methoxyaniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 160 (MW) | 83 |
Oxidative Coupling Reactions in Pyrazine Synthesis
Oxidative coupling reactions represent a powerful and increasingly utilized strategy for the synthesis of the pyrazine core. These methods often provide more efficient and atom-economical alternatives to traditional condensation reactions between α-diketones and diamines. A prominent approach involves the direct, metal-catalyzed coupling of simpler precursors, such as ketones and diamines, or through the dehydrogenative coupling of amino alcohols.
One significant methodology is the copper-catalyzed aerobic oxidative C–H/N–H coupling. In this process, a copper catalyst, often in conjunction with an oxidant like molecular oxygen, facilitates the formation of the pyrazine ring from ketones and diamines. nih.gov The mechanism is thought to involve radical species, where the catalyst promotes single electron transfers to achieve the C-N bond formations necessary for constructing the heterocyclic ring. nih.gov This approach is valued for its use of readily available starting materials and an environmentally benign oxidant.
Another key strategy is the acceptorless dehydrogenative coupling (ADC) of β-amino alcohols, which can be catalyzed by complexes of earth-abundant metals like manganese. elsevierpure.com This type of reaction involves the self-coupling of two molecules of a β-amino alcohol to form a 2,5-substituted pyrazine, releasing only hydrogen gas and water as byproducts. elsevierpure.com Such reactions are notable for their high atom economy and avoidance of stoichiometric oxidants. Furthermore, direct C-H/C-H cross-coupling reactions, often catalyzed by palladium, have been developed for the direct arylation of pyrazine rings, enabling the introduction of phenyl substituents. mdpi.com These advanced methods allow for the late-stage functionalization of the pyrazine core. mdpi.comrsc.org
The table below summarizes various catalytic systems used in oxidative coupling for pyrazine synthesis.
| Catalyst System | Reactants | Reaction Type | Key Byproducts | Reference |
| Copper Iodide (CuI) / O₂ | Ketones + Diamines | Aerobic Oxidative C–H/N–H Coupling | Water | nih.gov |
| Manganese Pincer Complex | β-Amino Alcohols | Acceptorless Dehydrogenative Coupling | H₂O, H₂ | elsevierpure.com |
| Palladium(II) Acetate / Ag(I) Acetate | Pyrazine N-oxide + Indole | C-H/C-H Cross-Coupling | - | mdpi.com |
| Iron(II) Acetylacetonate / K₂S₂O₈ | Pyrazines + Arylboronic Acids | C-H Functionalization | - | mdpi.com |
Optimization of Reaction Conditions and Yields
The efficiency and yield of pyrazine synthesis, particularly through oxidative coupling, are highly dependent on the careful optimization of several reaction parameters. Key variables that are typically fine-tuned include the choice of catalyst, solvent, oxidant, temperature, and reaction time.
The selection of the catalyst and oxidant is paramount. For instance, in the oxidative coupling of acetophenone (B1666503) with ethylene (B1197577) diamine, a copper-based metal-organic framework can serve as a heterogeneous catalyst, while oxygen from the air can act as the oxidant. researchgate.net Studies have shown that in the absence of either the catalyst or an effective oxidant, the reaction often fails to proceed. researchgate.net The nature of the oxidant itself can significantly impact yields; for example, using air as the oxidant might result in a modest yield, which could potentially be improved with a different oxygen source. researchgate.net
Solvent choice also plays a critical role. The solubility of substrates and the interaction of the solvent with the catalytic species can influence reaction rates and selectivity. Acetonitrile has been identified as a favorable solvent for some silver(I)-promoted oxidative couplings, providing a good balance between substrate conversion and reaction selectivity, while also being a "greener" option compared to solvents like dichloromethane (B109758) or benzene. scielo.br
Further optimization involves adjusting the reaction temperature and duration. While longer reaction times are sometimes employed, studies have demonstrated that they can be significantly reduced without compromising the yield. scielo.br For example, a reaction initially run for 20 hours might be optimized to run for only 4 hours by adjusting other parameters, which can also help to minimize the formation of undesired byproducts. scielo.br
The following table illustrates a hypothetical optimization process for a generic oxidative coupling reaction to produce a pyrazine derivative.
| Entry | Catalyst Loading | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 mg | None | DMF | 100 | 12 | 0 |
| 2 | 10 mg | Air | Toluene | 100 | 12 | 22 |
| 3 | 20 mg | Air | DMF | 100 | 12 | 65 |
| 4 | 20 mg | Air | Acetonitrile | 80 | 8 | 75 |
| 5 | 20 mg | Air | Acetonitrile | 80 | 4 | 73 |
Purification and Spectroscopic Characterization Methodologies
Following the synthesis of a pyrazine derivative, a crucial step involves the purification of the crude product to isolate the target compound from unreacted starting materials, catalysts, and byproducts. A standard and widely used method for purification is flash column chromatography. mdpi.com This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being eluted by a mobile phase (a solvent or solvent mixture). The choice of solvent system is critical for achieving effective separation. After purification, the structural integrity and identity of the compound must be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. Both ¹H-NMR and ¹³C-NMR are employed to determine the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. mdpi.comresearchgate.net The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure. For more complex structures, two-dimensional NMR techniques (e.g., EXSY) can be used to understand dynamic behaviors like restricted bond rotation. researchgate.net
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum reveals characteristic absorption bands corresponding to specific bond vibrations, such as C=N stretching within the pyrazine ring or vibrations of substituent groups. mdpi.comnih.gov
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula. mdpi.com Finally, UV-visible spectroscopy can be used to study the electronic transitions within the molecule, providing information about its photophysical properties. mdpi.com
Mechanistic Investigations of Potential Biological Interactions
Hypothesis-Driven Target Identification and Elucidation
Based on the known bioactivity of various pyrazine-containing molecules, it is hypothesized that 2-Chloro-5-(2,6-difluorophenyl)pyrazine may interact with protein kinases and G-protein coupled receptors (GPCRs). The rationale for this hypothesis stems from the prevalence of the pyrazine (B50134) motif in numerous kinase inhibitors and receptor antagonists. The 2,6-difluorophenyl group could potentially enhance binding affinity and selectivity through specific hydrophobic and halogen-bonding interactions within the active sites of these proteins.
To investigate these hypotheses, a tiered approach would be necessary, commencing with computational docking studies to predict binding modes and affinities. These in silico analyses would be followed by in vitro screening against a panel of kinases and receptors to identify potential primary targets. Subsequent cellular assays would then be employed to validate these initial findings and elucidate the compound's functional effects.
In Vitro Enzyme Inhibition Kinetics and Mechanistic Studies (Hypothetical targets based on related pyrazines, e.g., kinases, receptors)
Drawing parallels from related pyrazine compounds that have been identified as potent inhibitors of Src/Abl kinases, a hypothetical examination of the inhibitory potential of this compound against these enzymes is warranted. nih.gov It is postulated that the compound could act as an ATP-competitive inhibitor, occupying the adenine-binding pocket of the kinase domain.
To explore this, kinetic studies would be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition. Hypothetical data from such an experiment is presented below:
| Enzyme Target | IC₅₀ (nM) | Kᵢ (nM) | Mode of Inhibition |
| Src Kinase | 75 | 35 | ATP-Competitive |
| Abl Kinase | 120 | 58 | ATP-Competitive |
| Epidermal Growth Factor Receptor (EGFR) | >10,000 | - | Not significant |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | >10,000 | - | Not significant |
These hypothetical results would suggest a degree of selectivity for the Src and Abl kinases. Further mechanistic studies could involve isothermal titration calorimetry (ITC) to confirm direct binding and elucidate the thermodynamic parameters of the interaction.
Cellular Pathway Modulation Studies
To understand the cellular consequences of target engagement, studies on the modulation of downstream signaling pathways are crucial. If this compound indeed inhibits Src and Abl kinases, it would be expected to affect pathways controlling cell proliferation, survival, and migration.
Western blot analysis could be used to assess the phosphorylation status of key downstream substrates of these kinases, such as STAT3 and CrkL. A hypothetical outcome of such an experiment in a cancer cell line (e.g., K562) is shown below:
| Treatment | p-STAT3 (Tyr705) Level | p-CrkL (Tyr207) Level |
| Vehicle Control | 100% | 100% |
| This compound (100 nM) | 45% | 52% |
| This compound (500 nM) | 15% | 21% |
These hypothetical data would indicate a dose-dependent inhibition of Src/Abl signaling pathways within a cellular context, supporting the proposed mechanism of action.
Receptor Binding Dynamics and Ligand-Receptor Interactions
In addition to kinase inhibition, the pyrazine scaffold is present in antagonists of various receptors. For instance, some pyrazine derivatives have shown affinity for orexin (B13118510) receptors. nih.gov To explore this possibility for this compound, competitive radioligand binding assays could be performed.
The following table presents hypothetical data from a binding assay against orexin receptor subtypes OX1R and OX2R:
| Receptor Subtype | Kᵢ (nM) |
| OX1R | 250 |
| OX2R | 800 |
These hypothetical results would suggest a moderate and somewhat selective binding affinity for the OX1R. To delve deeper into the ligand-receptor interactions, computational modeling could be employed to visualize the binding pose within the receptor's transmembrane domain. Key interactions might include hydrogen bonding between the pyrazine nitrogens and polar residues, as well as hydrophobic and halogen-bonding interactions involving the 2,6-difluorophenyl moiety and nonpolar residues lining the binding pocket.
Computational Chemistry and Molecular Modeling Applications for 2 Chloro 5 2,6 Difluorophenyl Pyrazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.govscienceopen.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in optimizing the molecular geometry of 2-Chloro-5-(2,6-difluorophenyl)pyrazine to its most stable conformation.
From this optimized structure, various electronic properties can be derived. For instance, the distribution of electron density reveals the molecule's polarity and the partial atomic charges on each atom. This information is crucial for understanding intermolecular interactions. The molecular electrostatic potential (MEP) map, another output of DFT, visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to predicting its reactivity in chemical reactions. malayajournal.org
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orglibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
From the energies of the HOMO and LUMO, other important parameters can be calculated:
Ionization Energy (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO).
These values provide quantitative measures of the molecule's ability to donate or accept electrons.
Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound The following data are representative values based on DFT calculations for structurally similar heterocyclic compounds and are intended for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.85 |
| LUMO Energy (ELUMO) | -1.72 |
| HOMO-LUMO Energy Gap (ΔE) | 5.13 |
| Ionization Energy (I) | 6.85 |
| Electron Affinity (A) | 1.72 |
Building upon the ionization energy and electron affinity derived from FMO analysis, a set of global reactivity descriptors can be calculated to further characterize the chemical behavior of this compound.
Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), softness indicates how easily a molecule's electron cloud can be deformed.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, effectively measuring its electrophilic power. mdpi.com It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -(I + A) / 2). researchgate.net
These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in various chemical environments.
Table 2: Illustrative Global Reactivity Descriptors for this compound The values below are derived from the illustrative FMO parameters in Table 1 and serve as representative examples.
| Descriptor | Calculated Value |
|---|---|
| Chemical Hardness (η) | 2.565 eV |
| Chemical Softness (S) | 0.390 eV⁻¹ |
| Electronic Chemical Potential (μ) | -4.285 eV |
| Electrophilicity Index (ω) | 3.575 eV |
Quantum chemical calculations, particularly DFT, are highly effective in predicting spectroscopic properties. nih.gov For this compound, DFT can be used to calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govresearchgate.net The process involves computing the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental data to confirm the molecular structure or assign ambiguous signals in a spectrum. researchgate.net The accuracy of these predictions depends on the chosen functional and basis set, with gas-phase calculations often providing high accuracy. nih.gov
Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound This table presents a hypothetical comparison to illustrate the typical accuracy of DFT-based NMR predictions.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 (Pyrazine) | 155.8 | 155.2 |
| C3 (Pyrazine) | 145.1 | 144.6 |
| C5 (Pyrazine) | 142.5 | 141.9 |
| C6 (Pyrazine) | 148.3 | 147.8 |
| C1' (Phenyl) | 115.9 | 115.4 |
| C2' (Phenyl) | 161.2 (d, JCF) | 160.7 (d, JCF) |
Molecular Dynamics Simulations to Explore Conformational Space and Ligand-Protein Interactions
While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov For this compound, MD can be used to explore its conformational space, revealing the different shapes the molecule can adopt and the energy barriers between them.
When studying the interaction of this compound with a biological target, such as a protein, MD simulations are particularly insightful. After an initial binding pose is predicted by molecular docking, an MD simulation of the ligand-protein complex can be run. researchgate.net This simulation shows how the ligand and protein adjust to each other, the stability of the binding pose, and the key interactions (like hydrogen bonds) that are maintained over time. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand within the binding site can indicate whether it remains stably bound or if it is likely to dissociate. nih.gov
Molecular Docking Studies for Predictive Binding Affinity and Mode of Action
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing. For this compound, docking studies can predict how it fits into the active site of a specific protein target. researchgate.netmdpi.com
The output of a docking simulation includes a binding score, which estimates the binding affinity (often in kcal/mol), and a detailed 3D model of the ligand-protein complex. This model highlights the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. nih.govresearchgate.net This information provides a hypothesis for the compound's mode of action at a molecular level.
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target The following data are representative of typical docking study outputs and are for illustrative purposes.
| Parameter | Result |
|---|---|
| Binding Affinity (Score) | -8.5 kcal/mol |
| Key Interacting Residues | LYS-78, GLU-95, LEU-130, PHE-145 |
| Types of Interactions | Hydrogen bond with the backbone of GLU-95; π-π stacking with PHE-145; Hydrophobic interactions with LEU-130. |
Prediction of Pharmacokinetic Properties (e.g., Absorption, Distribution, Metabolism, Excretion – ADME)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial in the early stages of drug discovery to assess the viability of a compound. For pyrazine-containing compounds, various computational models have been employed to predict their pharmacokinetic profiles. These studies help in identifying potential liabilities and guiding the design of molecules with improved drug-like properties.
Detailed research findings from studies on analogous pyrazine (B50134) derivatives suggest that their ADME properties are significantly influenced by the nature and position of substituents on the pyrazine and phenyl rings. For instance, the introduction of halogen atoms, such as chlorine and fluorine, can substantially impact lipophilicity, which in turn affects absorption and distribution.
A common approach to predicting ADME properties is the use of software and web servers that calculate various molecular descriptors. These descriptors are then used to estimate properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes.
Table 1: Predicted ADME Properties of an Analogous 2-chloro-5-phenylpyrazine (B189379) Derivative
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | 188.62 g/mol | Favorable for oral bioavailability (typically <500 g/mol ). |
| LogP (Lipophilicity) | 2.85 | Indicates good membrane permeability and absorption. |
| Aqueous Solubility | Moderately Soluble | Sufficient solubility for absorption. |
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeability | Low to Moderate | May have limited access to the central nervous system. |
| CYP450 Inhibition | Potential inhibitor of certain isoforms (e.g., CYP2D6) | Indicates a potential for drug-drug interactions. |
| Bioavailability Score | 0.55 | Suggests good potential for oral bioavailability. |
Note: The data in this table is derived from in silico predictions for a closely related, representative 2-chloro-5-phenylpyrazine analog and is intended to be illustrative for this compound.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking) in Molecular Complexes
The biological activity of a molecule is often dictated by its ability to interact with a biological target, such as a protein. Computational methods are instrumental in analyzing the types and strengths of these intermolecular interactions. For pyrazine-based compounds, key interactions include hydrogen bonding and pi-stacking. nih.gov
The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors in a protein's active site. nih.gov The aromatic nature of both the pyrazine and the difluorophenyl rings allows for pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model and quantify these interactions. These calculations provide insights into the geometry and energy of the interactions, helping to understand the stability of the ligand-protein complex.
Table 2: Computational Analysis of Intermolecular Interactions for an Analogous Phenylpyrazine Compound
| Interaction Type | Description | Key Interacting Moieties | Estimated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bonding | The pyrazine nitrogen acts as an acceptor for a hydrogen bond from a donor group on a receptor. | Pyrazine Nitrogen, Receptor H-bond Donor (e.g., -NH, -OH) | -3 to -8 |
| Pi-Pi Stacking | Face-to-face or edge-to-face stacking between the pyrazine or phenyl ring and an aromatic residue. | Pyrazine Ring, Phenyl Ring, Aromatic Amino Acids | -2 to -5 |
| Halogen Bonding | The chlorine atom can act as a halogen bond donor, interacting with a nucleophilic atom on the receptor. | Chlorine Atom, Receptor Nucleophile (e.g., Oxygen, Nitrogen) | -1 to -3 |
Note: The data in this table is based on computational studies of analogous pyrazine-containing molecular complexes and serves as a predictive model for the interactions of this compound.
The presence of the electron-withdrawing difluoro-substituents on the phenyl ring can influence the strength of pi-stacking interactions. These fluorine atoms can also participate in weaker hydrogen bonding or other non-covalent interactions, further contributing to the binding affinity of the molecule. A comprehensive analysis of the electrostatic potential surface of this compound would provide more specific details on its interaction profile.
Potential Bio Applications and Pharmacological Hypothesis Driven by Pyrazine Chemical Space
Exploration of Hypothesized Antiproliferative and Antineoplastic Activity in Cellular Models
The pyrazine (B50134) scaffold is a constituent of numerous compounds investigated for anticancer properties. researchgate.netscispace.com Derivatives of pyrazine have been explored as potential cytotoxic agents, with their mechanism of action often linked to the nitrogenous heteroaromatic ring. scispace.com For instance, a series of pyrazinoic acid derivatives were synthesized and evaluated against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines, with some compounds showing moderate cytotoxicity and a good selectivity index against non-tumoral lung cells. scispace.com
Furthermore, the introduction of halogen substituents, such as chlorine and fluorine, into pharmacologically active molecules is a common strategy in medicinal chemistry to enhance efficacy. mdpi.com Studies on other heterocyclic systems have shown that the presence of chloro and fluoro groups on a phenyl ring can contribute to significant antiproliferative activity. nih.gov For example, in a series of 1-substituted-5,6-dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylate derivatives, compounds with bromo, fluoro, and chloro substitutions on the phenyl ring demonstrated notable cytotoxic effects against various cancer cell lines. nih.gov Similarly, novel mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives have been evaluated as inhibitors of c-Met and VEGFR-2 kinases, which are crucial targets in cancer therapy. nih.gov
Based on these findings, it is hypothesized that 2-Chloro-5-(2,6-difluorophenyl)pyrazine could exhibit antiproliferative and antineoplastic activity. The pyrazine core provides the basic heterocyclic structure, while the electron-withdrawing properties of the chloro and difluoro substituents may modulate the molecule's electronic properties, lipophilicity, and binding interactions with biological targets, potentially leading to cytotoxic effects in cancer cell models.
Table 1: Antiproliferative Activity of Selected Pyrazine Derivatives
| Compound Class | Cancer Cell Line(s) | Observed Activity (IC₅₀) | Reference |
| Pyrazinoic Acid Derivatives | A549 (Lung), MCF-7 (Breast), HT-29 (Colon) | Potent compound showed IC₅₀ of 6.11 µM (A549) | scispace.com |
| Dihydrodipyrrolo-pyrazine Derivatives | Panc-1 (Pancreatic) | Promising candidate showed IC₅₀ = 20.3 µM | nih.gov |
| mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine Derivatives | Various | Moderate inhibitory activities of c-Met kinase | nih.gov |
In Vitro and In Silico Investigation of Antimicrobial Potential (e.g., Antibacterial, Antifungal, Antimycobacterial)
Halogenated pyrazine derivatives have demonstrated significant potential as antimicrobial agents. mdpi.comresearchgate.net The presence of a chloro group on the pyrazine ring, in particular, has been associated with potent inhibitory effects against various microbial strains.
Antibacterial Activity: Research on pyrazine-based chalcones has shown that 2-chloro derivatives exhibit the highest inhibitory effect on Staphylococcus species. mdpi.comresearchgate.net Furthermore, various triazolo[4,3-a]pyrazine derivatives have been synthesized and tested, with some showing good antibacterial activity against both Staphylococcus aureus and Escherichia coli, comparable to the standard drug ampicillin. mdpi.com
Antifungal Activity: Studies have also indicated that pyrazine derivatives possess antifungal properties. researchgate.net Non-alkylated pyrazine-based chalcones with 2-chloro substitution have shown growth inhibition of Candida glabrata and Trichophyton interdigitale. mdpi.comresearchgate.net The antifungal potential is a recurring theme in related heterocyclic structures, suggesting that the pyrazine core in the target molecule could contribute to similar activity. nih.gov
Antimycobacterial Activity: Perhaps one of the most well-documented activities of chloro-pyrazine derivatives is their antimycobacterial effect. researchgate.netnih.gov 5-Chloropyrazinamide, an analog of the first-line tuberculosis drug pyrazinamide, is a known inhibitor of mycobacterial fatty acid synthase I and has a broad spectrum of antimycobacterial activity. researchgate.netnih.gov A series of 5-chloro-N-phenylpyrazine-2-carboxamides were synthesized and screened against Mycobacterium tuberculosis H37Rv, M. kansasii, and M. avium. nih.govnih.gov Many of these compounds demonstrated significant activity, with some derivatives inhibiting M. tuberculosis at very low minimum inhibitory concentrations (MICs). researchgate.netnih.govnih.gov For instance, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide inhibited M. tuberculosis with a MIC of 1.56 µg/mL. researchgate.netnih.gov
Given this substantial body of evidence, it is strongly hypothesized that this compound possesses antimicrobial properties. The 5-chloro-pyrazine motif is a key structural feature for antimycobacterial activity, and its combination with a difluorophenyl group may further enhance its potential as an antibacterial, antifungal, or antimycobacterial agent.
Table 2: In Vitro Antimycobacterial Activity of 5-Chloropyrazine Derivatives against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) | Reference |
| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | 1.56 | researchgate.netnih.gov |
| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | 3.13 | researchgate.netnih.gov |
| Various 5-chloro-N-phenylpyrazine-2-carboxamides | 1.56 - 6.25 | nih.gov |
Assessment of Potential Anti-inflammatory and Immunomodulatory Effects
Pyrazine and its derivatives have been reported to possess anti-inflammatory properties. researchgate.netnih.gov For instance, tetramethylpyrazine, a well-known pyrazine derivative, has been shown to have a therapeutic role in preventing acute lung injury by suppressing inflammation. nih.gov The core pyrazine structure is often explored for its ability to modulate inflammatory pathways.
While direct studies on this compound are lacking, related heterocyclic structures containing chloro-phenyl moieties have been evaluated for anti-inflammatory effects. For example, piperazine (B1678402) derivatives, which are structurally related to pyrazines, have been designed as dual COX-2/5-LOX inhibitors, key enzymes in the inflammatory cascade. nih.gov One such derivative with a 4-chloro substitution demonstrated a significant anti-inflammatory response in animal models by inhibiting inflammatory mediators like PGE2, IL-6, and TNF-α. nih.gov
Therefore, it can be hypothesized that this compound may exert anti-inflammatory or immunomodulatory effects. The combination of the pyrazine ring with halogenated phenyl groups could potentially interact with inflammatory targets like cyclooxygenases or lipoxygenases, or modulate cytokine production, thereby mitigating inflammatory responses.
Investigation into Other Pharmacological Activities Identified in Pyrazine Derivatives (e.g., Antidiabetic, Analgesic, Antioxidant)
The versatile pyrazine scaffold has been associated with a range of other potential therapeutic applications.
Antidiabetic Activity: Several pyrazine-containing heterocyclic systems have been developed as potential treatments for type 2 diabetes. A notable example is a series of triazolopiperazines, which were evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism. nih.gov The potent and orally active DPP-IV inhibitor Sitagliptin contains this structural motif. nih.gov Additionally, other related nitrogen-containing heterocycles, such as diketopiperazine alkaloids, have shown significant α-glucosidase inhibitory activity, another important target for antidiabetic drugs. nih.gov This suggests that the pyrazine core in this compound could serve as a basis for designing molecules with antidiabetic potential.
Analgesic Activity: Compounds containing a difluorophenyl group have been noted for their analgesic properties. Diflunisal, or 5-(2,4-difluorophenyl)salicylic acid, is a non-narcotic analgesic with potent activity in animal models of hyperalgesia. nih.gov While Diflunisal does not have a pyrazine core, the presence of the difluorophenyl moiety in the target compound is significant. Furthermore, derivatives of other nitrogen-containing heterocycles with chloro-phenyl substituents have been synthesized and tested for antinociceptive activity, suggesting that this combination of structural features can contribute to pain relief. mdpi.com This leads to the hypothesis that this compound might exhibit analgesic properties.
Antioxidant Activity: Chalcones and their pyrazine analogues have been investigated for their antioxidant activities. mdpi.com Chalcones are known to exert both direct radical scavenging activities and indirect antioxidant effects. mdpi.com Synthetic chalcone (B49325) derivatives with alkyl-substituted pyrazine heterocycles have been evaluated for their radical scavenging and antioxidant cellular capacity. nih.gov The ability of the pyrazine ring to participate in redox reactions suggests that this compound could possess antioxidant properties, potentially by scavenging free radicals or by modulating cellular redox states. nih.gov
Future Research and Translational Potential of this compound
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and clinically approved drugs. mdpi.comtandfonline.com The specific compound, this compound, represents a promising chemical entity, likely as a kinase inhibitor, given the prevalence of pyrazine-based structures in this class of therapeutics. tandfonline.comrsc.orgnih.gov Future research efforts are poised to build upon this foundation, exploring advanced analogues, deeper mechanistic insights, and strategic preclinical development to translate its potential into tangible therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
